molecular formula C13H9BrF5N3O B4364655 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE

Cat. No.: B4364655
M. Wt: 398.13 g/mol
InChI Key: DOEWNGDVCYVOLQ-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF5N3O/c1-4-6(14)3-20-22(4)5(2)13(23)21-12-10(18)8(16)7(15)9(17)11(12)19/h3,5H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWNGDVCYVOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Coupling with Pentafluorophenyl Group: The brominated pyrazole is then coupled with a pentafluorophenyl derivative, such as pentafluorobenzene, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

    Amidation: Finally, the resulting intermediate is subjected to amidation with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The pentafluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring and the pentafluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1H-pyrazol-1-yl)ethanol: This compound shares the bromo-substituted pyrazole ring but lacks the pentafluorophenyl group.

    3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of the amide group.

Uniqueness

The presence of both the bromo-substituted pyrazole ring and the pentafluorophenyl group in 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE

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